4-Methyl-1H-indazole-6-carboxylic acid

Medicinal Chemistry Building Block Procurement Synthetic Intermediate

This 4-methyl-1H-indazole-6-carboxylic acid (CAS 1263378-95-5) is a privileged scaffold for kinase inhibitor discovery. The free carboxylic acid at the 6-position enables direct, one-step amide coupling – eliminating the ester hydrolysis step required with methyl ester precursors and cutting synthetic operations by 50%. The 4-methyl substituent fine-tunes lipophilicity and target engagement, validated by SAR studies in IDO1, TTK, PLK4, and Pim kinase programs. Supplied at 98% purity to minimize false positives/negatives in biological screening. Ideal for building ATP-competitive inhibitor libraries. Order now to accelerate your medicinal chemistry workflow.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1263378-95-5
Cat. No. B1423748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-indazole-6-carboxylic acid
CAS1263378-95-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=NN2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyRXIVLLIXGQIDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-indazole-6-carboxylic acid (1263378-95-5): Procurement Guide for Medicinal Chemistry Building Blocks


4-Methyl-1H-indazole-6-carboxylic acid (CAS 1263378-95-5) is a 4-methyl substituted 1H-indazole derivative bearing a 6-carboxylic acid moiety (C9H8N2O2, MW: 176.17) . The indazole core serves as a privileged scaffold in kinase inhibitor drug discovery, with the 6-carboxylic acid group providing a versatile synthetic handle for amide coupling, esterification, and subsequent derivatization . The 4-position methyl substituent alters the electronic and steric properties of the heterocyclic ring system, which structure–activity relationship (SAR) studies have shown to significantly modulate biological target engagement compared to unsubstituted or halogenated analogs [1]. This compound functions primarily as a research intermediate and building block for the synthesis of pharmaceutically relevant indazole-containing compounds .

Why 4-Methyl-1H-indazole-6-carboxylic acid Cannot Be Substituted by Generic 4-Substituted Indazole Analogs


The 4-position substituent on the 1H-indazole-6-carboxylic acid scaffold directly dictates the compound's physicochemical properties, synthetic reactivity, and ultimate biological performance of derived compounds. SAR investigations of 1H-indazole-based IDO1 inhibitors demonstrate that substituent groups at both the 4-position and 6-position largely affect inhibitory activity, with modifications at these positions leading to substantial differences in target engagement [1]. Substitution of the 4-methyl group with electron-withdrawing halogens (F, Cl, Br) or hydrogen-bond donating groups (NH2) alters the electron density distribution across the indazole ring, which in turn modifies binding interactions with hydrophobic enzyme pockets and heme iron coordination sites [1]. Furthermore, the methyl group at the 4-position confers distinct lipophilicity (LogP) and metabolic stability profiles compared to halogenated or unsubstituted analogs, factors that directly influence downstream pharmacokinetic properties when incorporated into final drug candidates . Consequently, interchanging 4-substituted indazole-6-carboxylic acids without SAR validation risks compromising synthetic yields, target potency, and physicochemical optimization trajectories.

Quantitative Differentiation Evidence for 4-Methyl-1H-indazole-6-carboxylic acid versus Closest Analogs


Synthetic Accessibility: Comparative Availability and Purity Metrics for 4-Substituted Indazole-6-Carboxylic Acid Building Blocks

4-Methyl-1H-indazole-6-carboxylic acid is commercially available from major global suppliers at standardized purity of 98%, with multiple catalog offerings providing transparent sourcing and quality documentation . In contrast, 4-chloro- and 4-bromo-substituted analogs are typically offered at lower purity grades (95%) from fewer validated suppliers, with limited batch-to-batch consistency documentation [1]. The 4-methyl variant benefits from established synthetic routes amenable to scale-up, whereas halogenated analogs often require specialized handling due to increased synthetic complexity and potential for dehalogenation side reactions during downstream coupling steps . This purity differential (98% vs. 95%) translates to fewer impurities interfering with sensitive palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or amide bond formations, directly impacting synthetic success rates in medicinal chemistry campaigns.

Medicinal Chemistry Building Block Procurement Synthetic Intermediate

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Comparison

The 4-methyl substitution (MW: 176.17 g/mol) provides an optimal balance of molecular weight and lipophilicity relative to halogenated and unsubstituted analogs . Compared to 1H-indazole-6-carboxylic acid (no 4-substituent, MW: 162.15 g/mol), the methyl group adds only 14 Da while increasing lipophilicity (estimated cLogP difference: +0.5 to +0.7 units) without the metabolic liability associated with halogen substitution [1]. In contrast, 4-fluoro (MW: 180.14), 4-chloro (MW: 196.59), and 4-bromo (MW: 241.04) analogs introduce progressively larger molecular weight increases and distinct electronic effects . Notably, the 4-bromo analog more than doubles the molecular weight increment versus 4-methyl (241.04 vs. 176.17; Δ = 64.87 g/mol), which can significantly impact ligand efficiency metrics (LE = pIC50 / heavy atom count) in lead optimization campaigns [2]. The indazole core itself serves as a phenol bioisostere with superior lipophilicity and reduced susceptibility to phase I/II metabolism compared to phenolic scaffolds .

Drug Design Physicochemical Profiling ADME Optimization

Synthetic Versatility: Differential Reactivity in Amide Coupling and Downstream Derivatization

The 6-carboxylic acid group of 4-methyl-1H-indazole-6-carboxylic acid serves as a direct handle for amide coupling reactions, enabling efficient synthesis of carboxamide derivatives with diverse amine partners . Recent methodological advances demonstrate that indazole N1-acylation with carboxylic acids can be achieved in one pot using the DMAPO/Boc2O system, a protocol compatible with 4-substituted indazole-6-carboxylic acid substrates [1][2]. In contrast, the methyl ester prodrug form (methyl 4-methyl-1H-indazole-6-carboxylate, CAS 1263378-71-7) requires an additional hydrolysis step to liberate the free acid, adding one synthetic operation and potential yield loss . The free carboxylic acid form offers greater synthetic flexibility, as it can be directly coupled to amines or reduced to the corresponding alcohol for alternative functionalization pathways. Furthermore, patent literature describes 6-substituted indazole carboxamides as key pharmacophores in kinase inhibitor programs, where the carboxylic acid serves as the essential starting point for parallel library synthesis [3].

Organic Synthesis Medicinal Chemistry Amide Bond Formation

SAR-Guided Target Engagement: 4-Position Substituent Effects on IDO1 Inhibitory Activity

Systematic SAR studies of 1H-indazole derivatives as IDO1 inhibitors demonstrate that the 4-position substituent significantly modulates enzyme inhibitory activity [1]. The study identified 1H-indazole as a novel key pharmacophore for IDO1 inhibition, with compound 2g exhibiting an IC50 of 5.3 µM [1]. Critically, the authors note that 'the substituent groups at the both 4-position and 6-position largely affect inhibitory activity,' and docking models revealed that effective interactions with the ferrous ion of heme and key hydrophobic Pocket A and B residues are essential for activity [1]. The 4-methyl substituent contributes to hydrophobic interactions within Pocket A/B, while maintaining appropriate electron density for heme coordination—a balance that differs from electron-withdrawing 4-halo substituents which alter the pKa and coordination geometry of the indazole nitrogen [1]. This SAR foundation provides a rational basis for selecting 4-methyl-1H-indazole-6-carboxylic acid over other 4-substituted analogs when hydrophobic pocket occupancy without electronic perturbation is desired.

Structure-Activity Relationship IDO1 Inhibition Cancer Immunotherapy

Indazole Core Bioisosteric Advantage: Lipophilicity and Metabolic Stability Relative to Phenol Scaffolds

The indazole nucleus serves as a privileged bioisostere of phenol in drug design, offering distinct physicochemical advantages relevant to compound procurement decisions . Indazole is more lipophilic than phenol and exhibits reduced susceptibility to phase I and II metabolism (e.g., glucuronidation and sulfation), which are common clearance pathways that limit the oral bioavailability of phenol-containing drug candidates . This bioisosteric replacement strategy is widely employed in kinase inhibitor development, where the indazole core engages the hinge region of ATP-binding pockets while the 6-carboxylic acid provides a vector for solubility-enhancing or target-engaging substituents . The 4-methyl substitution further modulates these properties: methyl groups increase lipophilicity without introducing metabolic soft spots associated with benzylic oxidation (unlike longer alkyl chains) or oxidative dehalogenation (unlike 4-halo analogs). This combination of core bioisosterism and 4-methyl substitution provides a rational basis for prioritizing this building block over phenol-based or halogenated indazole alternatives in early-stage medicinal chemistry.

Bioisosterism Drug Metabolism Scaffold Optimization

Optimal Application Scenarios for 4-Methyl-1H-indazole-6-carboxylic acid in Research and Development


Kinase Inhibitor Lead Optimization: Building Block for Hinge-Binding Scaffolds

In kinase inhibitor programs, 4-methyl-1H-indazole-6-carboxylic acid serves as an ideal core scaffold for constructing ATP-competitive inhibitors. The indazole ring engages the kinase hinge region via hydrogen bonding, while the 6-carboxylic acid enables conjugation to solvent-exposed or selectivity-conferring moieties . The 4-methyl substituent occupies a hydrophobic pocket adjacent to the hinge, a feature validated by SAR studies showing that 4-position modifications significantly impact target engagement [1]. This building block is particularly suited for programs targeting IDO1, TTK, PLK4, or Pim kinases, where indazole-based scaffolds have demonstrated nanomolar potency .

Parallel Library Synthesis for SAR Exploration

The free carboxylic acid functionality of 4-methyl-1H-indazole-6-carboxylic acid enables direct, one-step amide coupling with diverse amine libraries under standard peptide coupling conditions [2]. This eliminates the ester hydrolysis step required when using methyl ester precursors (CAS 1263378-71-7), reducing synthetic operations by 50% . The compound's 98% purity specification from multiple suppliers ensures consistent library quality, minimizing impurity-related false positives or negatives in biological screening cascades .

Bioisosteric Replacement of Phenol-Containing Leads

For drug discovery programs seeking to replace metabolically labile phenol moieties, the indazole core of 4-methyl-1H-indazole-6-carboxylic acid provides a validated bioisosteric alternative with enhanced lipophilicity and reduced susceptibility to phase II conjugation . The 6-carboxylic acid retention maintains a polar handle for solubility optimization, while the 4-methyl group adds modest lipophilicity without introducing metabolic soft spots. This scaffold swap strategy is particularly valuable for oral drug candidates where phenol glucuronidation or sulfation limits bioavailability.

Coordination Polymer and Materials Chemistry Research

Beyond pharmaceutical applications, 1H-indazole-6-carboxylic acid derivatives serve as ligands for the construction of photoluminescent coordination polymers with Zn(II) and Cd(II) metal centers [3]. The 6-carboxylic acid group provides a coordination site for metal ion binding, while the 4-methyl substitution on the indazole ring modulates the electronic properties and steric environment of the resulting framework. This application leverages the compound's bifunctional nature—combining a heterocyclic nitrogen donor with a carboxylic acid metal-binding group—for the development of functional metal-organic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.